![molecular formula C12H10N2OS2 B2565910 Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide CAS No. 339015-34-8](/img/structure/B2565910.png)
Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide is a compound that falls within the class of 1,3,4-oxadiazole derivatives. These compounds are of significant interest due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole compounds is well-represented and is known for its potential in antimicrobial and hemolytic applications, as well as its interactions with various enzymes .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves multi-step reactions starting from basic organic acids or esters, proceeding through hydrazides, and culminating in the formation of the oxadiazole ring. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions to yield the target compounds . Another synthesis pathway involves the conversion of benzoic acid into various intermediates before reacting with 2-bromoacetamide to produce the final oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is typically elucidated using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the substitution patterns on the oxadiazole ring. For example, the structure of N-substituted derivatives was confirmed through 1H-NMR, IR, and mass spectral data . Similarly, the structure of other synthesized compounds in this class was determined using the same spectroscopic methods .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the surrounding functional groups. These compounds can undergo further chemical transformations, such as the formation of symmetrical disulfides through a domino reaction catalyzed by nickel chloride . The reactivity of these compounds is also explored in biological contexts, such as their inhibition of enzymes like butyrylcholinesterase, where molecular docking studies can reveal the binding affinity and orientation within the enzyme's active site .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be investigated through experimental techniques and theoretical calculations. For instance, the non-linear optical behaviors, dipole moment, polarizability, and hyperpolarizability values of related compounds have been examined using density functional theory (DFT) . These properties are crucial for understanding the compound's behavior in various environments and can influence their biological activity and potential applications.
Applications De Recherche Scientifique
Corrosion Inhibition
1,3,4-oxadiazole derivatives, including compounds structurally related to Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide, have been synthesized and studied for their corrosion inhibition properties. For example, derivatives such as MBIMOT, EBIMOT, and PBIMOT demonstrated significant corrosion inhibition ability for mild steel in sulfuric acid. These studies, conducted using gravimetric, electrochemical, SEM, and computational methods, revealed the formation of a protective layer on the metal surface and suggested a mixed physisorption and chemisorption mechanism, based on Langmuir adsorption isotherm, thermodynamic, and kinetic parameters (Ammal, Prajila & Joseph, 2018).
Molecular Structure and Biological Activities
The molecular structures of 1,3,4-oxadiazole derivatives have been elucidated through various spectroscopic methods, and their biological activities, including antioxidant and antibacterial properties, have been assessed. For instance, compounds like 2-phenyl-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide showed good antibacterial activity against Staphylococcus aureus, while others demonstrated potent antioxidant activity. The importance of intermolecular hydrogen bonds and the contributions of various intercontacts to the stability and activity of these compounds were highlighted through Hirshfeld surface analysis (Karanth et al., 2019).
Pharmacological Potential
In the realm of pharmacology, 1,3,4-oxadiazole and related derivatives have been evaluated for a range of activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Compounds have been tested against targets like EGFR, tubulin, COX-2, and 5-LOX, showing varying degrees of binding and inhibitory effects. These studies offer insights into the potential therapeutic applications of these compounds (Faheem, 2018).
Propriétés
IUPAC Name |
2-(2-methylsulfanylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h1,4-7H,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRAHSREMPGVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)
![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)
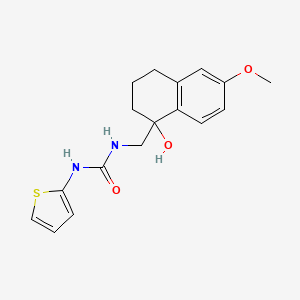
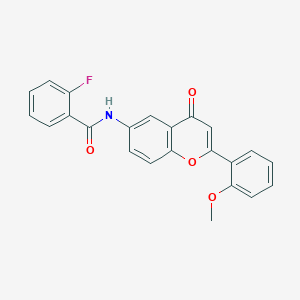
![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)
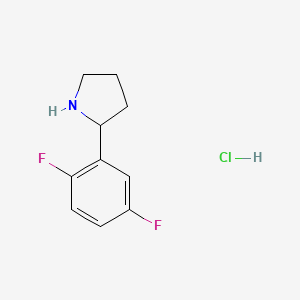
![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)
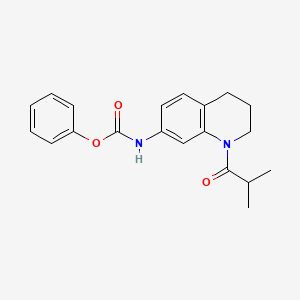
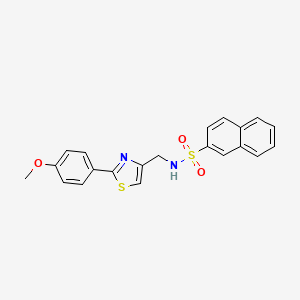

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)
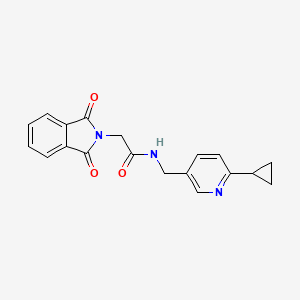
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)